molecular formula C16H15Cl2N5 B11779943 6-(2,4-Dichlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

6-(2,4-Dichlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11779943
M. Wt: 348.2 g/mol
InChI Key: RGXQCXUWMUFVKE-UHFFFAOYSA-N
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Description

6-(2,4-Dichlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the dichlorophenyl and piperidinyl groups in the molecule suggests that it may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dichlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Dichlorophenyl Group: This step involves the substitution of a hydrogen atom with a 2,4-dichlorophenyl group, often using a halogenation reaction.

    Attachment of the Piperidinyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dichlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(2,4-Dichlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,4-Dichlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyrimidine
  • 6-(2,4-Dichlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyrazine

Uniqueness

6-(2,4-Dichlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific combination of functional groups and the triazolopyridazine core. This unique structure may confer distinct pharmacological properties compared to similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C16H15Cl2N5

Molecular Weight

348.2 g/mol

IUPAC Name

6-(2,4-dichlorophenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H15Cl2N5/c17-11-1-2-12(13(18)9-11)14-3-4-15-20-21-16(23(15)22-14)10-5-7-19-8-6-10/h1-4,9-10,19H,5-8H2

InChI Key

RGXQCXUWMUFVKE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NN=C3N2N=C(C=C3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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